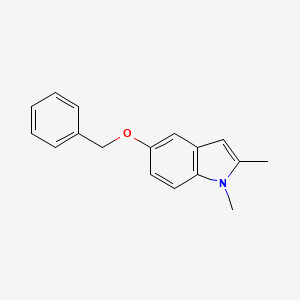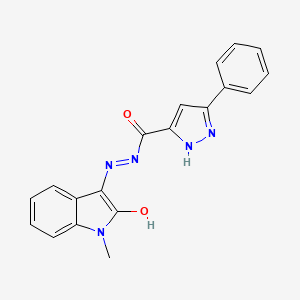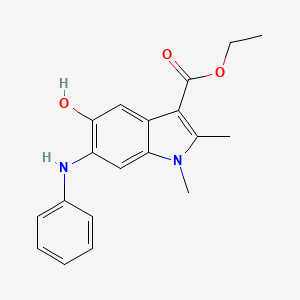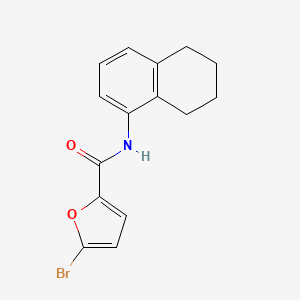
5-(benzyloxy)-1,2-dimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-1,2-dimethyl-1H-indole, also known as BDMII, is a chemical compound that belongs to the indole class of organic compounds. It has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-(benzyloxy)-1,2-dimethyl-1H-indole has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have an affinity for the serotonin 5-HT2A receptor, which is a target for many psychoactive drugs. This compound can be used as a tool to study the function of this receptor and its role in various physiological and pathological processes.
Wirkmechanismus
5-(benzyloxy)-1,2-dimethyl-1H-indole acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor but not to the same extent as a full agonist. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of the receptor in a complex manner.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(benzyloxy)-1,2-dimethyl-1H-indole in laboratory experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation is that this compound is not selective for this receptor and also binds to other serotonin receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-(benzyloxy)-1,2-dimethyl-1H-indole. One area of interest is the development of more selective compounds that target the serotonin 5-HT2A receptor. Another area of interest is the investigation of the role of this receptor in various physiological and pathological processes, such as mood disorders and addiction. Additionally, the potential therapeutic applications of this compound and related compounds should be explored further.
Synthesemethoden
The synthesis of 5-(benzyloxy)-1,2-dimethyl-1H-indole involves the reaction of 5-hydroxy-1,2-dimethyl-1H-indole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
1,2-dimethyl-5-phenylmethoxyindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-10-15-11-16(8-9-17(15)18(13)2)19-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZLTVBNJSUIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5712448.png)


![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)
![2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5712473.png)
![N-[4-(diethylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5712481.png)
![N-[3-(acetylamino)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylacrylamide](/img/structure/B5712489.png)



![N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5712523.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B5712537.png)